molecular formula C10H14O2 B8327893 1,4-Bis(allyloxy)-2-butyne

1,4-Bis(allyloxy)-2-butyne

Cat. No. B8327893
M. Wt: 166.22 g/mol
InChI Key: FOYMMJHQUNDNLJ-UHFFFAOYSA-N
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Patent
US06590048B1

Procedure details

A mixture of 1,4-bis(allyloxy)-2-butyne (157 mg, 1.02 mmol) and (p-cymene)RuCl(PCy3)(═C═C═CPh2)+PF6− (22 mg) in toluene (5 mL) is stirred for 3 h under argon at 80° C. The solvent is evaporated and the residue purified by flash chromatography using diethylether/pentane (1/4) as eluent. This affords the title compound as white solid (110 mg, 86%). 1H NMR (200 MHz, CDCl3): δ=4.70 (br. S, 8H), 5.59 (s, 2H). 13C NMR (50 MHz, CDCl3): δ=74.7, 76.0, 122.5, 131.4.
Quantity
157 mg
Type
reactant
Reaction Step One
[Compound]
Name
(p-cymene)RuCl(PCy3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][CH2:10][CH:11]=C)[CH:2]=C.F[P-](F)(F)(F)(F)F>C1(C)C=CC=CC=1>[O:9]1[CH2:10][CH:11]=[C:7]([C:6]2[CH2:5][O:4][CH2:1][CH:2]=2)[CH2:8]1

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
C(C=C)OCC#CCOCC=C
Name
(p-cymene)RuCl(PCy3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 3 h under argon at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CC(=CC1)C=1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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